molecular formula C6H4N2S4 B120573 Thiazole, 2,2'-dithiobis- CAS No. 20362-54-3

Thiazole, 2,2'-dithiobis-

Cat. No. B120573
CAS RN: 20362-54-3
M. Wt: 232.4 g/mol
InChI Key: MZIWZDMEFARRSI-UHFFFAOYSA-N
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Description

“Thiazole, 2,2’-dithiobis-” is also known as 2-Mercaptobenzothiazole . It is a heterocyclic compound that is an integral part of many notable molecules in biochemistry .


Synthesis Analysis

Thiazolines and thiazoles are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis . The synthesis of thiazolines and thiazoles involves a cascade protocol . The reaction conditions are mild and pure products are obtained without work-up and column purification . Another synthetic approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The molecular structure of thiazole has been determined by the joint analysis of data obtained from gas-phase electron diffraction (GED), microwave (MW) spectroscopy, and ab initio molecular orbital calculations . The empirical formula of “Thiazole, 2,2’-dithiobis-” is C14H8N2S4 .


Chemical Reactions Analysis

Thiazolines and thiazoles are synthesized by the condensation of a-haloketones with thioamides, the Hantzsch thiazole synthesis . The photochemical reaction dynamics of the benzothiazole-2-thiyl (BS) radical, produced by 330 nm ultraviolet photolysis of 2,2′-dithiobis(benzothiazole) (BSSB), are examined on the picosecond time scale .


Physical And Chemical Properties Analysis

Thiazole is a five-membered aromatic heterocycle, known as azole, which consists of two non-carbon atoms—one nitrogen atom (N) and one sulfur atom (S) in the 1 and 3 positions respectively . The molecular weight of “Thiazole, 2,2’-dithiobis-” is 332.49 .

Safety And Hazards

“Thiazole, 2,2’-dithiobis-” may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is very toxic to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid release to the environment .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(1,3-thiazol-2-yldisulfanyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIWZDMEFARRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SSC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326831
Record name Thiazole, 2,2'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-2-yldisulfanyl)-1,3-thiazole

CAS RN

20362-54-3
Record name 2,2′-Dithiobis[thiazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20362-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2,2'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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